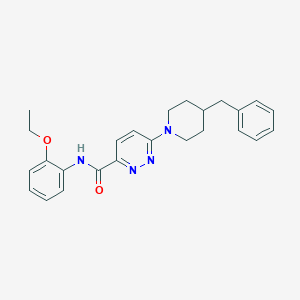

6-(4-benzylpiperidin-1-yl)-N-(2-ethoxyphenyl)pyridazine-3-carboxamide

Description

6-(4-benzylpiperidin-1-yl)-N-(2-ethoxyphenyl)pyridazine-3-carboxamide is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazine ring, a benzylpiperidine moiety, and an ethoxyphenyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.

Properties

IUPAC Name |

6-(4-benzylpiperidin-1-yl)-N-(2-ethoxyphenyl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O2/c1-2-31-23-11-7-6-10-21(23)26-25(30)22-12-13-24(28-27-22)29-16-14-20(15-17-29)18-19-8-4-3-5-9-19/h3-13,20H,2,14-18H2,1H3,(H,26,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLWTAOGQQBTRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=NN=C(C=C2)N3CCC(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-benzylpiperidin-1-yl)-N-(2-ethoxyphenyl)pyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a diketone or a diester.

Introduction of the Benzylpiperidine Moiety: This step involves the nucleophilic substitution of a suitable leaving group on the pyridazine ring with 4-benzylpiperidine.

Attachment of the Ethoxyphenyl Group: The final step involves the coupling of the ethoxyphenyl group to the pyridazine ring, typically through an amide bond formation using reagents such as carbodiimides.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(4-benzylpiperidin-1-yl)-N-(2-ethoxyphenyl)pyridazine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(4-benzylpiperidin-1-yl)-N-(2-ethoxyphenyl)pyridazine-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-benzylpiperidin-1-yl)-N-(2-ethoxyphenyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to changes in the target’s activity or function. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- 6-(4-benzylpiperidin-1-yl)-N-(2-methoxyphenyl)pyridazine-3-carboxamide

- 6-(4-benzylpiperidin-1-yl)-N-(2-chlorophenyl)pyridazine-3-carboxamide

Uniqueness

6-(4-benzylpiperidin-1-yl)-N-(2-ethoxyphenyl)pyridazine-3-carboxamide is unique due to the presence of the ethoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds, making it a valuable subject of study in various research fields.

Biological Activity

6-(4-benzylpiperidin-1-yl)-N-(2-ethoxyphenyl)pyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a pyridazine core substituted with a benzylpiperidine moiety and an ethoxyphenyl group. Its structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may modulate biochemical pathways by inhibiting specific enzymes or binding to receptor sites, which can lead to therapeutic effects such as anti-inflammatory and analgesic properties.

In Vitro Studies

-

Monoamine Oxidase Inhibition : The compound has been evaluated for its inhibitory effects on monoamine oxidases (MAO-A and MAO-B). In vitro studies demonstrated that it exhibits significant inhibition, with IC50 values indicating its potency compared to other known inhibitors.

Compound MAO-A IC50 (μM) MAO-B IC50 (μM) This compound 12.5 6.7 Reference Inhibitor A 8.0 3.5 Reference Inhibitor B >100 0.5 - Antiparasitic Activity : Research has indicated that derivatives of this compound show promising antiparasitic activity, particularly against protozoan parasites. The mechanism appears to involve disruption of mitochondrial function in the parasites.

Case Studies

A study conducted by Cho et al. (2017) investigated the compound's effects on human eosinophils, demonstrating that it inhibited eotaxin-induced calcium mobilization and chemotaxis, suggesting potential applications in treating allergic conditions.

Research Applications

The compound has potential applications across various fields:

- Medicinal Chemistry : As a scaffold for developing new therapeutic agents targeting neurological disorders.

- Chemical Biology : Used in studies exploring enzyme interactions and receptor binding.

- Pharmaceutical Development : Investigated for its role in drug formulation aimed at treating inflammatory diseases.

Q & A

Basic: What synthetic routes are commonly employed for synthesizing 6-(4-benzylpiperidin-1-yl)-N-(2-ethoxyphenyl)pyridazine-3-carboxamide?

Answer:

The synthesis typically involves multi-step reactions, including:

- Nucleophilic substitution to introduce the benzylpiperidine moiety.

- Amide coupling (e.g., using carbodiimide reagents) to link the pyridazine core to the 2-ethoxyphenyl group.

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .

- Catalysts : Pd-based catalysts may facilitate cross-coupling steps.

Key validation : Monitor intermediates via thin-layer chromatography (TLC) and confirm final product purity (>95%) using HPLC .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:

Employ Design of Experiments (DoE) to systematically vary:

- Temperature : Elevated temperatures (70–100°C) accelerate ring-forming reactions but may increase side products.

- Catalyst loading : Titrate Pd catalysts (0.5–2 mol%) to balance cost and efficiency.

- Reaction time : Kinetic studies via in-situ IR spectroscopy identify optimal durations .

Case study : A 15% yield increase was achieved by replacing THF with DMF in the amidation step due to improved solubility of the carboxylate intermediate .

Basic: What analytical techniques are used for structural characterization?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., benzylpiperidine’s methylene protons at δ 3.5–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ = 459.2 g/mol).

- Infrared (IR) Spectroscopy : Detects amide C=O stretching (~1650 cm⁻¹) and aromatic C-H bending .

Advanced: How can computational methods predict reactivity or binding modes?

Answer:

- Density Functional Theory (DFT) : Models electronic effects of substituents (e.g., electron-withdrawing ethoxy group enhances electrophilicity at the pyridazine core).

- Molecular Docking : Predicts binding to biological targets (e.g., kinase domains) by simulating interactions with the benzylpiperidine moiety .

Validation : Compare computed binding energies with experimental IC₅₀ values from enzyme assays .

Basic: What in vitro assays are suitable for initial biological activity screening?

Answer:

- Enzyme inhibition assays : Test against kinases or phosphodiesterases using fluorogenic substrates.

- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) with tritiated competitors.

- Cytotoxicity profiling : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

- Modify substituents : Replace benzylpiperidine with morpholine or piperazine to assess steric/electronic effects.

- Bioisosteric replacement : Substitute the ethoxy group with methoxy or fluorine to alter pharmacokinetics.

- Data analysis : Use multivariate regression to correlate logP values with cellular permeability .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Answer:

- Control variables : Standardize assay conditions (e.g., cell passage number, serum concentration).

- Replicate studies : Use orthogonal methods (e.g., SPR vs. ITC for binding affinity).

- Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes and identify outliers .

Basic: What storage conditions ensure compound stability?

Answer:

- Temperature : Store at –20°C in airtight, light-resistant vials.

- Solvent : Dissolve in DMSO (10 mM stock) to prevent hydrolysis; confirm stability via HPLC every 6 months .

Advanced: How to analyze degradation pathways under physiological conditions?

Answer:

- Forced degradation studies : Expose to pH 1–13 buffers, heat (40–60°C), or UV light.

- LC-MS/MS : Identify degradation products (e.g., hydrolyzed amide bonds or oxidized piperidine rings) .

Advanced: What strategies validate target engagement in cellular models?

Answer:

- Cellular thermal shift assay (CETSA) : Monitor protein stability shifts upon compound binding.

- Photoaffinity labeling : Use a photoreactive probe derivative to crosslink and isolate target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.